4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
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Overview
Description
4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring, all connected through a sulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride under basic conditions to form 4-(3-nitrophenylsulfonyl)piperazine.
Coupling with pyridazine: The 4-(3-nitrophenylsulfonyl)piperazine is then reacted with 6-chloropyridazine in the presence of a base to form 6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine.
Introduction of the morpholine ring: Finally, the compound is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization under certain conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
Reduction: 4-(6-(4-((3-Aminophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Cyclic derivatives with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the nitrophenyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenylsulfonyl)piperazine: Lacks the pyridazine and morpholine rings.
6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine: Lacks the morpholine ring.
4-(6-(4-((3-Aminophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine: A reduced form of the target compound.
Uniqueness
The uniqueness of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S/c25-24(26)15-2-1-3-16(14-15)30(27,28)23-8-6-21(7-9-23)17-4-5-18(20-19-17)22-10-12-29-13-11-22/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJWVOPTZGPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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